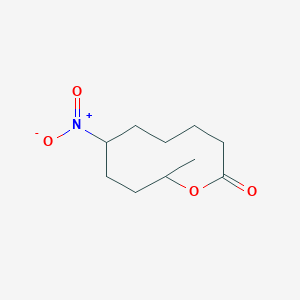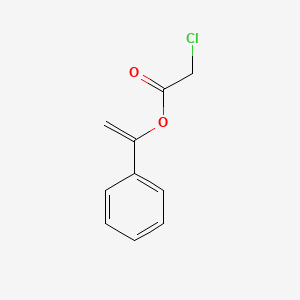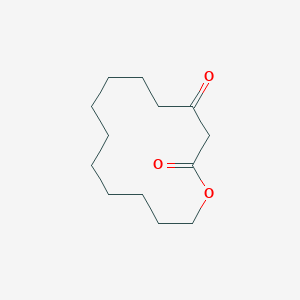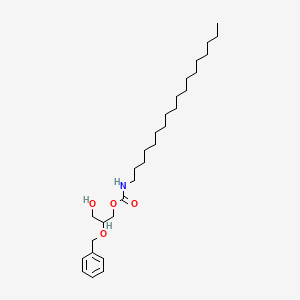
3,6-Bis(hydroxymethyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(hydroxymethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hydroxymethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 1,2-dihydroxybenzene with formaldehyde under acidic or basic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring activate the ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction rate and yield. The reaction is typically carried out in solvents like benzene or toluene under reflux conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(hydroxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid.
Reduction: Formation of benzene-1,2-dimethanol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(hydroxymethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,6-Bis(hydroxymethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxymethyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
3,6-Bis(hydroxymethyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other dihydroxybenzenes .
Eigenschaften
CAS-Nummer |
80067-65-8 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
3,6-bis(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2,9-12H,3-4H2 |
InChI-Schlüssel |
IRAUDRRFZKQQNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)

![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)

![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
